

Navigating the Safety Landscape of Aurora Kinase Inhibitors: A Comparative Guide

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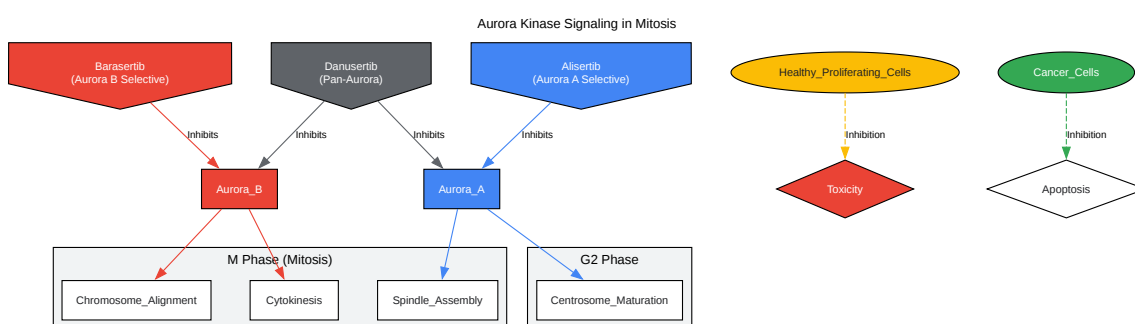
A detailed examination of the safety profiles of prominent Aurora kinase inhibitors, including Alisertib (Aurora A selective), Barasertib (Aurora B selective), and Danusertib (pan-inhibitor), reveals distinct toxicity patterns directly linked to their selectivity. While myelosuppression remains a class-wide challenge, the incidence and severity of specific adverse events such as stomatitis, febrile neutropenia, and diarrhea vary significantly among these agents, providing crucial insights for researchers and clinicians in the field of oncology drug development.

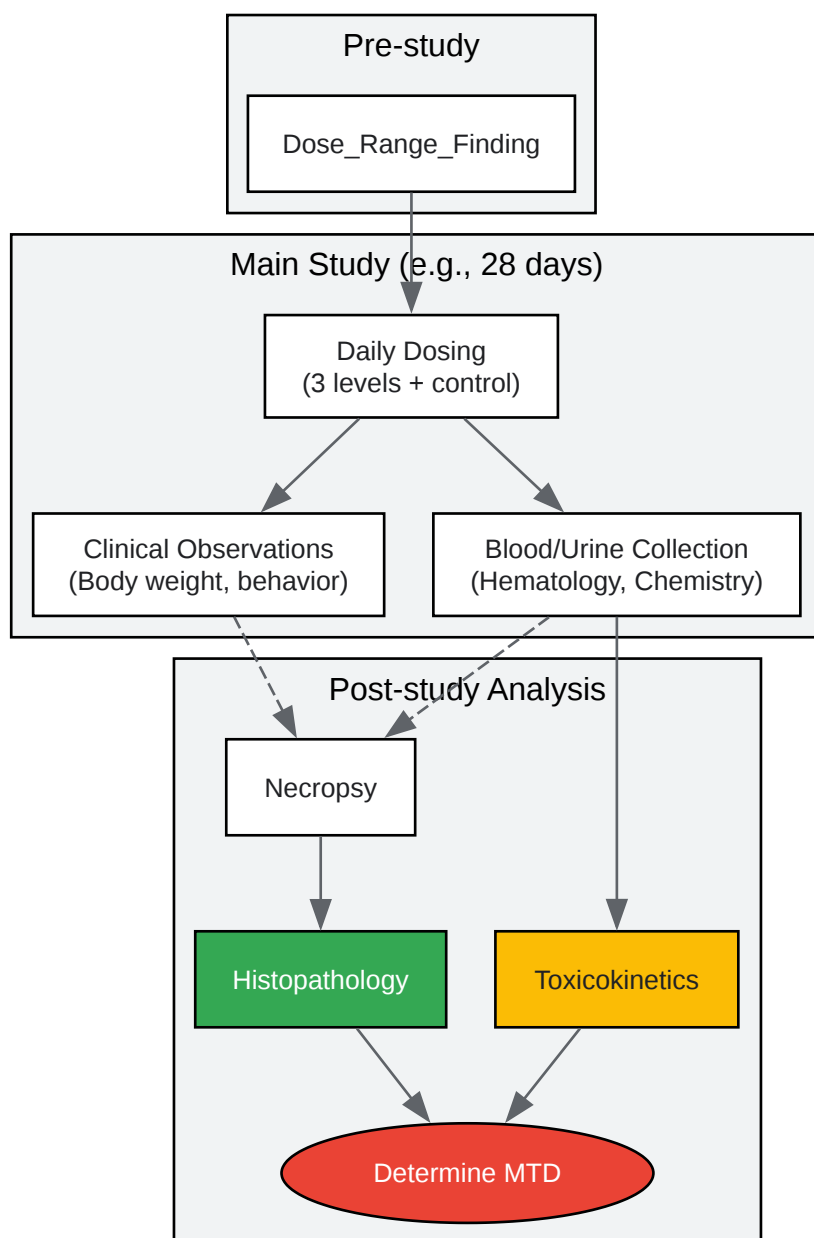
Aurora kinases, a family of serine/threonine kinases, are pivotal regulators of mitosis, ensuring the faithful segregation of chromosomes during cell division. Their overexpression in various cancers has made them an attractive target for therapeutic intervention. However, as with many anti-cancer agents that target fundamental cellular processes, on-target toxicities in healthy, rapidly dividing tissues are a primary concern. This guide provides a comparative analysis of the safety profiles of three key Aurora kinase inhibitors—Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358)—supported by clinical trial data and a review of standard preclinical safety assessment methodologies.

The Aurora Kinase Signaling Pathway

Aurora kinases A, B, and C play distinct yet coordinated roles throughout mitosis. Aurora A is crucial for centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, governs chromosome-microtubule attachments and cytokinesis. Aurora C's function largely overlaps with Aurora B, primarily in meiosis. The inhibition of these kinases disrupts mitosis in cancer cells, leading to apoptosis. However, this

inhibition also affects healthy proliferating cells, such as those in the bone marrow and gastrointestinal tract, leading to the observed toxicities.





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